4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride
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Overview
Description
4-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H7ClF2O2S and a molecular weight of 252.67 g/mol . This compound is characterized by the presence of a difluorocyclopropyl group attached to a benzenesulfonyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride typically involves the reaction of 4-(2,2-difluorocyclopropyl)benzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro and halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluorocyclopropyl group.
2,4-Difluorobenzenesulfonyl chloride: Contains two fluorine atoms on the benzene ring instead of the difluorocyclopropyl group.
Uniqueness
4-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is unique due to the presence of the difluorocyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other sulfonyl chlorides .
Properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2S/c10-15(13,14)7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLPEFSXJWXSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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